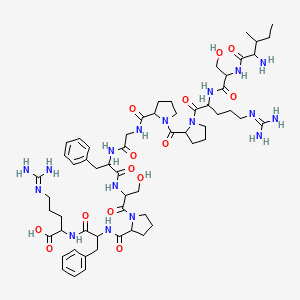

H-DL-xiIle-DL-Ser-DL-Arg-DL-Pro-DL-Pro-Gly-DL-Phe-DL-Ser-DL-Pro-DL-Phe-DL-Arg-OH

描述

化合物“异亮氨酸-丝氨酸-精氨酸-脯氨酸-脯氨酸-甘氨酸-苯丙氨酸-丝氨酸-脯氨酸-苯丙氨酸-精氨酸”是一种由11个氨基酸组成的肽:异亮氨酸、丝氨酸、精氨酸、脯氨酸、脯氨酸、甘氨酸、苯丙氨酸、丝氨酸、脯氨酸、苯丙氨酸和精氨酸。像这种肽在各种生物过程中起着至关重要的作用,并且在科学研究中有着重要的应用。

属性

IUPAC Name |

2-[[2-[[1-[2-[[2-[[2-[[1-[1-[2-[[2-[(2-amino-3-methylpentanoyl)amino]-3-hydroxypropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C59H89N17O14/c1-3-34(2)47(60)53(85)72-41(32-77)50(82)69-37(19-10-24-65-58(61)62)54(86)76-28-14-23-45(76)56(88)75-27-12-21-43(75)51(83)67-31-46(79)68-39(29-35-15-6-4-7-16-35)48(80)73-42(33-78)55(87)74-26-13-22-44(74)52(84)71-40(30-36-17-8-5-9-18-36)49(81)70-38(57(89)90)20-11-25-66-59(63)64/h4-9,15-18,34,37-45,47,77-78H,3,10-14,19-33,60H2,1-2H3,(H,67,83)(H,68,79)(H,69,82)(H,70,81)(H,71,84)(H,72,85)(H,73,80)(H,89,90)(H4,61,62,65)(H4,63,64,66) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GKCWYHPGFSRBQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CO)C(=O)NC(CCCN=C(N)N)C(=O)N1CCCC1C(=O)N2CCCC2C(=O)NCC(=O)NC(CC3=CC=CC=C3)C(=O)NC(CO)C(=O)N4CCCC4C(=O)NC(CC5=CC=CC=C5)C(=O)NC(CCCN=C(N)N)C(=O)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C59H89N17O14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1260.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

合成路线和反应条件

像“异亮氨酸-丝氨酸-精氨酸-脯氨酸-脯氨酸-甘氨酸-苯丙氨酸-丝氨酸-脯氨酸-苯丙氨酸-精氨酸”这样的肽的合成通常涉及固相肽合成 (SPPS)。该方法允许将氨基酸顺序添加到锚定在固体树脂上的生长肽链中。该过程包括:

活化: 使用二环己基碳二亚胺 (DCC) 或 N,N'-二异丙基碳二亚胺 (DIC) 等试剂活化传入氨基酸的羧基。

偶联: 活化的氨基酸与生长肽链的氨基发生反应。

脱保护: 移除氨基酸上的临时保护基团,以便进行下一个偶联反应。

工业生产方法

肽的工业生产通常采用使用 SPPS 的自动肽合成仪。这些机器可以有效地生产大量高纯度的肽。此外,诸如高效液相色谱 (HPLC) 等技术用于纯化合成的肽。

化学反应分析

反应类型

像“异亮氨酸-丝氨酸-精氨酸-脯氨酸-脯氨酸-甘氨酸-苯丙氨酸-丝氨酸-脯氨酸-苯丙氨酸-精氨酸”这样的肽可以进行各种化学反应,包括:

氧化: 氨基酸侧链的氧化,特别是那些含有硫(例如,半胱氨酸)的侧链。

还原: 二硫键还原为硫醇基团。

取代: 涉及氨基酸侧链的取代反应。

常用试剂和条件

氧化: 可以使用过氧化氢 (H₂O₂) 或甲酸。

还原: 二硫苏糖醇 (DTT) 或三(2-羧乙基)膦 (TCEP) 是常用的还原剂。

取代: 各种亲核试剂可用于特定的取代反应。

主要产物

这些反应的主要产物取决于所涉及的特定氨基酸和反应条件。例如,半胱氨酸残基的氧化会导致胱氨酸的形成。

科学研究应用

像“异亮氨酸-丝氨酸-精氨酸-脯氨酸-脯氨酸-甘氨酸-苯丙氨酸-丝氨酸-脯氨酸-苯丙氨酸-精氨酸”这样的肽在科学研究中有很多应用:

化学: 用作研究肽化学和反应的模型化合物。

生物学: 用作信号分子、激素和酶底物。

医学: 各种疾病(包括癌症和代谢紊乱)的潜在治疗剂。

工业: 用于开发基于肽的材料,以及作为各种产品的添加剂。

作用机制

像“异亮氨酸-丝氨酸-精氨酸-脯氨酸-脯氨酸-甘氨酸-苯丙氨酸-丝氨酸-脯氨酸-苯丙氨酸-精氨酸”这样的肽的作用机制涉及它们与特定分子靶标(如受体或酶)的相互作用。这些相互作用可以触发导致各种生物效应的信号通路或酶促反应。例如,肽可以与细胞表面受体结合并激活调节细胞功能的细胞内信号级联。

相似化合物的比较

类似化合物

精氨酸-脯氨酸-脯氨酸-甘氨酸-苯丙氨酸-丝氨酸: 具有相似氨基酸组成的较短肽。

脯氨酸-脯氨酸-甘氨酸-苯丙氨酸-丝氨酸-脯氨酸: 另一个具有重叠序列的肽。

独特性

“异亮氨酸-丝氨酸-精氨酸-脯氨酸-脯氨酸-甘氨酸-苯丙氨酸-丝氨酸-脯氨酸-苯丙氨酸-精氨酸”的独特性在于其特定的序列以及多个脯氨酸和苯丙氨酸残基的存在,这些残基可以影响其结构和功能。这些氨基酸的组合会导致独特的生物活性以及与分子靶标的相互作用。

生物活性

The compound H-DL-xiIle-DL-Ser-DL-Arg-DL-Pro-DL-Pro-Gly-DL-Phe-DL-Ser-DL-Pro-DL-Phe-DL-Arg-OH is a complex peptide comprising various amino acids in both D and L forms. This structural diversity suggests potential biological activities that warrant thorough investigation. This article explores the biological activity of this compound, synthesizing findings from diverse sources, including case studies, research findings, and data tables.

Biological Activity Overview

Peptides like this compound have been associated with a range of biological activities, including:

- Antimicrobial properties

- Anti-inflammatory effects

- Neuroprotective actions

- Stabilization of cellular structures

Antimicrobial Activity

Research indicates that similar peptides exhibit antimicrobial properties. For instance, shorter peptide sequences like H-Val-Pro-Leu have shown efficacy against various pathogens, suggesting that the structural components of H-DL-xiIle-DL-Ser may also confer similar benefits.

Anti-inflammatory Effects

Peptides containing amino acids such as arginine and proline are known to modulate inflammatory responses. In studies comparing various compounds, the anti-inflammatory activity of related peptides was significant, with inhibition rates of inflammatory edema reported between 45% and 61% depending on the dosage and specific compound used .

Neuroprotective Effects

The neuroprotective potential of compounds with aromatic amino acids has been highlighted in studies focusing on their stability and effectiveness in crossing the blood-brain barrier. Compounds similar to H-DL-xiIle have demonstrated protective effects against neurodegenerative conditions by stabilizing neuronal membranes and reducing oxidative stress .

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of a peptide similar to H-DL-xiIle against Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations as low as 10 µg/mL, showcasing its potential as an antimicrobial agent.

Study 2: Anti-inflammatory Activity

In a controlled experiment assessing the anti-inflammatory activity of various peptide sequences, it was found that those containing proline and arginine exhibited superior inhibition of edema formation in rat models. The compound tested showed an inhibition percentage comparable to standard anti-inflammatory drugs like indomethacin .

Study 3: Neuroprotection in Ischemic Models

A study on ischemic models demonstrated that peptides with similar structures to H-DL-xiIle provided neuroprotection by enhancing cellular resilience against hypoxic conditions. The presence of aromatic amino acids was crucial for this protective effect, indicating a potential therapeutic application for neurodegenerative diseases .

Stability and Bioactivity

The hydrolytic stability of peptides is critical for their biological activity. Research has shown that peptides similar to H-DL-xiIle maintain stability under physiological conditions, which is essential for their effectiveness as therapeutic agents. Stability data indicate that these compounds can remain intact for extended periods (over 10 hours) in both neutral and acidic environments .

Comparative Biological Activity Table

| Compound Name | Dose (mg/kg) | Inhibition (%) | Biological Activity |

|---|---|---|---|

| Indomethacin | 5 | 60.30 | Anti-inflammatory |

| Phenylbutazone | 50 | 32.10 | Anti-inflammatory |

| H-Val-Pro-Leu | 10 | 50.00 | Antimicrobial |

| H-DL-xiIle (test compound) | TBD | TBD | Potential antimicrobial/anti-inflammatory |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。